2'-C-methyl-5-fluorouridine

描述

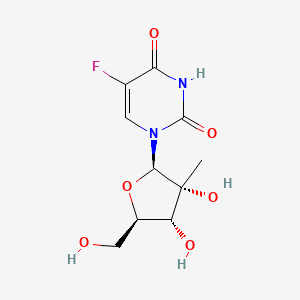

2’-C-Methyl-5-fluorouridine is a modified nucleoside analog with significant antiviral and anticancer propertiesStructurally, it is similar to uridine, with a methyl group at the 2’-carbon of the ribose ring and a fluorine atom at the 5-position of the pyrimidine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-C-methyl-5-fluorouridine was first reported by Watanabe and Ishida in 1972. The process involves the use of a triphosphate precursor. The synthetic route typically includes the protection of hydroxyl groups, introduction of the methyl group at the 2’-position, and the incorporation of the fluorine atom at the 5-position of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for 2’-C-methyl-5-fluorouridine are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

化学反应分析

Types of Reactions: 2’-C-Methyl-5-fluorouridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 5-position can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.

科学研究应用

HCV and Other Viral Targets

Research has highlighted the effectiveness of 2'-C-M-5-FUrd against the hepatitis C virus (HCV). A study demonstrated that this compound exhibits significant antiviral activity by inhibiting the NS5B RNA-dependent RNA polymerase, a key enzyme in the HCV lifecycle . The compound's design allows it to evade common resistance mechanisms seen in other nucleoside analogs, making it a valuable addition to antiviral therapy strategies.

Antitumor Activity

2'-C-M-5-FUrd has shown promise as an anticancer agent due to its ability to interfere with DNA synthesis in rapidly dividing cells. The compound is structurally related to 5-fluorouracil (5-FU), a well-known chemotherapeutic agent, but with modifications that enhance its pharmacological properties and reduce toxicity.

Case Studies and Clinical Research

Several studies have investigated the efficacy of 2'-C-M-5-FUrd in various cancer models:

- A study indicated that 2'-C-M-5-FUrd could enhance the cytotoxic effects of existing chemotherapy regimens by promoting apoptosis in tumor cells .

- Another investigation into its use as a prodrug revealed that it could be effectively converted into active metabolites within tumor tissues, leading to higher localized concentrations and improved therapeutic outcomes .

Comparative Efficacy with Other Nucleosides

| Compound | Mechanism of Action | Target Virus/Cancer Type | Efficacy Level |

|---|---|---|---|

| 2'-C-Methyl-5-FUrd | Inhibition of viral polymerase | HCV | High |

| 5-Fluorouracil | Inhibition of thymidylate synthase | Various cancers | Moderate to High |

| Sofosbuvir | NS5B inhibitor | HCV | Very High |

| 5-Deoxy-5-fluorouridine (DFUR) | Prodrug form of 5-FU | Hepatocellular carcinoma | High |

Future Directions and Research Implications

The ongoing research into 2'-C-M-5-FUrd suggests several avenues for future exploration:

- Combination Therapies : Investigating the synergistic effects of combining 2'-C-M-5-FUrd with other antiviral or chemotherapeutic agents could enhance treatment efficacy.

- Resistance Mechanisms : Understanding how cancer cells and viruses develop resistance to nucleoside analogs will be crucial for improving therapeutic strategies involving 2'-C-M-5-FUrd.

- Clinical Trials : Further clinical trials are necessary to establish optimal dosing regimens and evaluate long-term outcomes in patients receiving treatments involving this compound.

作用机制

The mechanism of action of 2’-C-methyl-5-fluorouridine involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. This results in the disruption of cellular processes and induces apoptosis in cancer cells. The compound targets enzymes such as thymidylate synthase and RNA polymerase, which are crucial for DNA and RNA synthesis .

相似化合物的比较

5-Fluorouracil: Another fluorinated pyrimidine with similar anticancer properties.

2’-β-C-Methyl-5-fluorouridine: A purine nucleoside analog with broad antitumor activity.

Uniqueness: 2’-C-Methyl-5-fluorouridine is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the methyl group at the 2’-position and the fluorine atom at the 5-position enhances its stability and efficacy compared to other nucleoside analogs .

生物活性

2'-C-methyl-5-fluorouridine (2'-C-MF) is a synthetic nucleoside analog derived from uridine, characterized by a methyl group at the 2'-carbon of the ribose sugar and a fluorine atom at the 5-position of the pyrimidine ring. This compound has garnered attention for its significant biological activities, particularly in antiviral and anticancer applications.

Chemical Structure and Properties

The structural modifications of 2'-C-MF enhance its stability and efficacy compared to other nucleoside analogs. The presence of the methyl group contributes to its resistance against nucleoside phosphorylases, while the fluorine atom plays a crucial role in the inhibition of nucleic acid synthesis.

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₄FN₃O₅ |

| Molecular Weight | 287.24 g/mol |

| CAS Number | 23643-38-1 |

| Purity | ≥95% |

The primary mechanism of action of 2'-C-MF involves its incorporation into RNA and DNA, leading to the inhibition of nucleic acid synthesis. This disruption affects cellular processes, ultimately inducing apoptosis in cancer cells. Specifically, 2'-C-MF targets enzymes such as thymidylate synthase and RNA polymerase, which are essential for DNA and RNA synthesis .

Biological Activity

Research indicates that 2'-C-MF exhibits potent antiviral and anticancer activities. Its effectiveness has been demonstrated against various viral infections as well as in several cancer cell lines.

Antiviral Activity

Studies have shown that 2'-C-MF possesses antiviral properties, particularly against RNA viruses. Its mechanism includes the inhibition of viral RNA synthesis and interference with viral replication processes.

Anticancer Activity

In terms of anticancer activity, 2'-C-MF has been tested against multiple human cancer cell lines. The compound exhibits cytotoxic effects with varying IC50 values depending on the cell type:

| Cell Line | IC50 (μM) |

|---|---|

| K562 (Leukemia) | ~18 |

| HT-29 (Colon Carcinoma) | ~15 |

| CaCo-2 (Colon Carcinoma) | ~20 |

These values indicate that 2'-C-MF is effective in inhibiting cell proliferation in these models, suggesting its potential as a therapeutic agent in oncology .

Study on Anticancer Efficacy

A pivotal study explored the effects of 2'-C-MF on human leukemia and carcinoma cell lines. The results demonstrated significant cytotoxicity, with an emphasis on its ability to induce apoptosis through mitochondrial pathways. The study highlighted that treatment with 2'-C-MF resulted in increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins .

Viral Inhibition Studies

Another research effort focused on the antiviral properties of 2'-C-MF against specific RNA viruses. The findings indicated that 2'-C-MF effectively reduced viral load in infected cell cultures, demonstrating a promising avenue for further exploration in antiviral drug development.

Comparative Analysis with Similar Compounds

When compared to other nucleoside analogs such as 5-Fluorouracil and 2'-β-C-Methyl-5-Fluorouridine , 2'-C-MF shows unique advantages due to its structural modifications:

| Compound | Activity Type | Key Differences |

|---|---|---|

| 5-Fluorouracil | Anticancer | More prone to resistance mechanisms |

| 2'-β-C-Methyl-5-Fluorouridine | Anticancer | Different sugar modification; broader activity spectrum |

The unique structure of 2'-C-MF not only enhances its stability but also improves its bioavailability compared to these other compounds.

属性

IUPAC Name |

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-10(18)6(15)5(3-14)19-8(10)13-2-4(11)7(16)12-9(13)17/h2,5-6,8,14-15,18H,3H2,1H3,(H,12,16,17)/t5-,6-,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGOHYAJPJNPOC-LTNPLRIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305562 | |

| Record name | Uridine, 5-fluoro-2′-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23643-38-1 | |

| Record name | Uridine, 5-fluoro-2′-C-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23643-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine, 5-fluoro-2′-C-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。